Volatility Profile: Comparable to Phenyl Analog, Significantly Lower than Allyloxy Derivative
The volatility of cyclohexyltrimethylsilane (II) is shown to be close to that of trimethyl(phenyl)silane (I) due to the similar large size of the cyclohexyl and phenyl groups, but significantly lower than that of trimethyl(allyloxy)silane (V). The quantitative data on temperature dependences of saturated vapor pressure were obtained by static tensimetry, confirming that the replacement of the phenyl/cyclohexyl group by an allyl substituent leads to a significant increase in volatility for the allyloxy compound [1]. The vapor pressure of all compounds is sufficient for CVD use without additional heating, but the specific vapor pressure curve of II is distinct from V [1].
| Evidence Dimension | Volatility (Saturated Vapor Pressure vs. Temperature) |
|---|---|
| Target Compound Data | Volatility close to trimethyl(phenyl)silane; quantified via static tensimetry |
| Comparator Or Baseline | Comparator 1: Trimethyl(phenyl)silane (I) - volatility similar; Comparator 2: Trimethyl(allyloxy)silane (V) - significantly higher volatility |
| Quantified Difference | Significant increase in volatility for V compared to II; specific vapor pressure data are provided in the original publication |
| Conditions | Static tensimetry with glass membrane null manometer; compounds >99.6% purity |
Why This Matters
This comparative volatility data is critical for selecting a CVD precursor with optimal delivery characteristics; the cyclohexyl derivative offers a volatility profile distinct from both the phenyl and the highly volatile allyloxy analogs, allowing for tailored precursor selection based on process temperature and deposition rate requirements.
- [1] Nikolaev, R.E., Kosinova, M., Sysoev, S.V., et al. Thermal properties of some organosilicon precursors for chemical vapor deposition. J Therm Anal Calorim 126, 609–616 (2016). View Source
